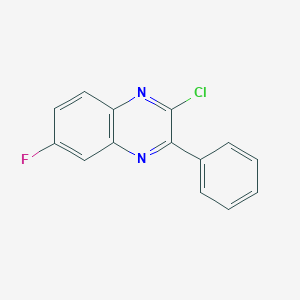![molecular formula C24H17NO3 B14276601 9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one CAS No. 139287-49-3](/img/structure/B14276601.png)
9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is a complex organic compound with a unique structure that combines chromene and oxazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can form the chromene core, which is then further reacted with suitable reagents to introduce the oxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by forming stable complexes with proteins or nucleic acids .
相似化合物的比较
Similar Compounds
2,8-Diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Lacks the methyl group at the 9-position.
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Has only one phenyl group.
Uniqueness
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
属性
CAS 编号 |
139287-49-3 |
|---|---|
分子式 |
C24H17NO3 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
9-methyl-2,8-diphenyl-3H-pyrano[3,2-g][1,4]benzoxazin-7-one |
InChI |
InChI=1S/C24H17NO3/c1-15-18-12-19-22(27-14-20(25-19)16-8-4-2-5-9-16)13-21(18)28-24(26)23(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
InChI 键 |
CBXSKJCUHNXLKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)N=C(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)







![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
